molecular formula C23H20N2O5 B11448791 N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11448791
M. Wt: 404.4 g/mol
InChI Key: WCCZJEJPNCODQX-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core structure, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the hydroxyphenyl and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the functional groups attached to it.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and resulting in various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives with different substituents. Examples include:

  • 7-(4-methoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
  • N-(3-hydroxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

N-(3-hydroxyphenyl)-7-(4-methoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C23H20N2O5/c1-30-17-7-5-13(6-8-17)14-9-20-18(21(27)10-14)12-19(23(29)25-20)22(28)24-15-3-2-4-16(26)11-15/h2-8,11-12,14,26H,9-10H2,1H3,(H,24,28)(H,25,29)

InChI Key

WCCZJEJPNCODQX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)NC4=CC(=CC=C4)O)C(=O)C2

Origin of Product

United States

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